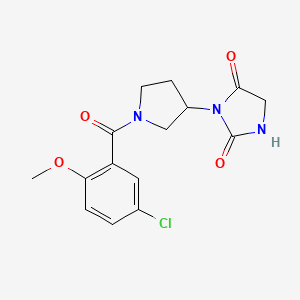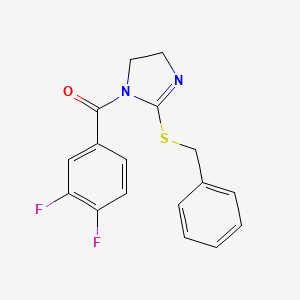![molecular formula C17H20O4S B2507145 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338412-32-1](/img/structure/B2507145.png)
1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is a chemical that features a sulfonyl functional group, which is significant in medicinal chemistry and drug development. The sulfonyl group is often introduced into molecules by reacting alcohols or phenols with sulfamoyl chloride to form primary sulfamates. However, the O-sulfamate group's sensitivity to basic conditions typically limits this method to later stages in synthesis. To overcome this limitation, a protecting group strategy has been developed, where the sulfamate NH protons are replaced with 4-methoxybenzyl or 2,4-dimethoxybenzyl groups, providing stability against various reagents and conditions, thus facilitating multi-step synthesis .
Synthesis Analysis
The synthesis of related compounds involves several key steps, including the reaction of 1,1'-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol, followed by methylation, displacement with a dibenzylamine, and deprotection. The use of 2,4-dimethoxybenzyl groups is particularly advantageous due to the quantitative deprotection within 2 hours at room temperature using trifluoroacetic acid in dichloromethane . Additionally, N-(4-methoxybenzyl)-o-benzenedisulfonimide, a related compound, is prepared from o-benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane, which can then react with alcohols or phenols under basic conditions to yield 4-methoxybenzyl ethers .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-methoxybenzylthio)-1-phenylethanone, has been determined through synthesis and solid-state structure analysis. These compounds often exhibit interesting biological activities and their conformation is strongly influenced by cross donor-acceptor interactions between sulfonyl and carbonyl groups .
Chemical Reactions Analysis
Chemical reactions involving the cleavage of p-methoxybenzyl ethers have been studied, where these ethers can transfer from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid. This process allows for the removal of protecting groups and can be performed with high yields . Furthermore, o- and p-halobenzyl sulfones have been used as precursors for zwitterionic synthons, reacting with various electrophiles and undergoing palladium-catalyzed cross-coupling processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the sulfonyl moiety have been explored through the synthesis of novel substituted 1,5-benzothiazepines. These compounds were synthesized using a reaction involving 1,4-dioxane-6-sulfonyl chloride and characterized by various analytical techniques. The reactivity of these molecules has been studied using descriptors such as softness, electrophilicity, electronegativity, and the HOMO-LUMO energy gap . Additionally, the synthesis of carbon-14 labeled compounds with sulfonyl groups has been reported, indicating the importance of these compounds in tracer studies and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
Biotransformation and Oxidation Studies
- The compound is used in studies involving biotransformation and sulfur oxidation. One research demonstrates that fungi like Helminthosporium species can convert similar compounds to their sulfoxide forms, highlighting its potential in biocatalysis and organic synthesis processes (Holland, Ihasz, & Lounsbery, 2002).
Organic Synthesis and Derivative Formation
- It serves as a crucial component in synthesizing various organic compounds. For instance, research on the synthesis of 3-sulfanylpropanols with consecutive stereocenters involves compounds with a similar structure, demonstrating its versatility in organic synthesis (Kinoshita et al., 2005).
- Another application is seen in the preparation of secondary amines from primary amines, where related compounds are used as intermediates (Kurosawa, Kan, & Fukuyama, 2003).
Photocatalysis and Photooxidation
- The compound is involved in studies of photocatalysis and photooxidation. For example, its derivatives are used to explore the photooxidation of aromatic sulfides, which is significant in the field of photochemistry (Baciocchi et al., 1997).
Medicinal Chemistry
- It has been utilized in the synthesis of compounds with potential medicinal properties, such as antileukotrienic agents, which are significant in treating conditions like asthma (Jampílek et al., 2004).
Antimicrobial Activity
- Research on the synthesis of new pyridazinyl sulfonamide derivatives involves similar compounds, highlighting its relevance in developing antimicrobial agents (Mohamed, 2007).
Glycosidase Inhibition
- It is also involved in the improved synthesis of salacinol, a glycosidase inhibitor, indicating its significance in biochemical research (Ghavami et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methylsulfonyl]-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-17(18,15-6-4-3-5-7-15)13-22(19,20)12-14-8-10-16(21-2)11-9-14/h3-11,18H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJPGBTHGSPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)
![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)
![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)


![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)
![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)